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Compound of Interest

Compound Name: 3-(N,N-Diethylamino)-L-alanine
CAS No.: 754167-24-3
Cat. No.: B3282651

Get Quote

. J

The functional utility of 3-(N,N-Diethylamino)-L-alanine lies in its ability to act as a "proton
sponge" within the physiological pH window.

Table 1: Physicochemical Specifications
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Property

Value / Description

Clinical/Experimental
Relevance

Formula

Low molecular weight allows
minimal steric clash in helical

bundles.

Side Chain

Diethylaminomethyl group

Tertiary amine; hydrophobic
when deprotonated, cationic

when protonated.[1]

Chirality

L-configuration (S)

Essential for compatibility with
standard proteolytic enzymes

and receptor binding.

Side Chain

~9.2 (Estimated)

Lower than Lys (~10.[1]5) or
Arg (~12.5).[1] Allows
deprotonation in cytosolic pH
(7.[1]4) vs. lysosomal pH (4.5).
[1]

Hydrophobicity

Tunable

Amphiphilic nature changes
dynamically with pH, aiding

membrane translocation.[1]

Isoelectric Point (pl)

Net positive charge at
physiological pH, facilitating
cell entry.[1]

Mechanistic Insight: The Proton Sponge Effect

Unlike Lysine, which remains protonated (

) under physiological conditions, the diethylamino group possesses a buffering capacity
between pH 5.0 and 7.[1]4. In drug delivery, this residue absorbs protons within the acidic
endosome, causing osmotic swelling and rupture (the "proton sponge" effect), thereby
releasing the peptide payload into the cytosol.[1]

Part 2: Synthetic Routes & Production[1][2][3]
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Two primary routes exist for synthesizing the Fmoc-protected derivative suitable for SPPS:
Reductive Alkylation of Dap and Michael Addition to Dehydroalanine. The latter is preferred for
its atom economy and stereochemical retention.

Method A: Michael Addition to Dehydroalanine (The
"Modern" Route)

This route utilizes an Fmoc-protected serine or cysteine derivative converted to a
dehydroalanine (Dha) intermediate, followed by the conjugate addition of diethylamine.

Protocol:

e Precursor Preparation: Convert Fmoc-Ser(TRT)-OH or Fmoc-Cys(TRT)-OH to Fmoc-
Dehydroalanine (Fmoc-Dha-OH) using oxidative elimination (e.g., using Dess-Martin
periodinane followed by base).

» Michael Addition:
o Dissolve Fmoc-Dha-OH (1.0 eq) in DCM/DMF (1:1).
o Add Diethylamine (1.5 eq) dropwise at 0°C.[1]
o Critical Step: The reaction must be kept cold to prevent polymerization of Dha.
o Stir for 4 hours, allowing warming to RT.

 Purification: The product is isolated via flash chromatography (DCM:MeOH gradient).

Visualization: Synthesis Workflow

Nucleophilic

Fmoc-Ser-OH .| Dehydration w| FmMoc-Dehydroalanine Attack | Michael Addition —
(Starting Material) 1 (cucl, EDC) = (Fmoc-Dha-OH) 1 (HN(EY2, 0°C) =

Fmoc-3-(N,N-Diethylamino)-Ala-OH

Figure 1: Synthesis via Michael Addition to Dehydroalanine Intermediate

Click to download full resolution via product page
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Part 3: Application in Solid-Phase Peptide Synthesis
(SPPS)

Integrating a tertiary amine side chain into SPPS requires specific modifications to standard
Fmoc protocols to prevent "self-cleavage" or aggregation.

Coupling Protocol

The diethylamino group is basic. If left as a free base, it can deprotonate the Fmoc group of the
incoming amino acid or the resin-bound peptide, leading to premature deprotection or double
hits.

e Recommendation: Use the Hydrochloride Salt of the amino acid (Fmoc-3-(N,N-
diethylamino)-Ala-OH - HCI).

e Coupling Reagents: HATU/HOAL is superior to HBTU due to the steric bulk of the diethyl
group.

» Base Usage: Use exactly 2.0 equivalents of DIPEA (Diisopropylethylamine) relative to the
amino acid to neutralize the HCI salt and activate the carboxyl group. Do not use large
excesses of base.[2]

Cleavage & Deprotection[1][3][5]

o Cocktail: Standard TFA/TIS/H20 (95:2.5:2.5) is effective.[1][3]

e Warning: The tertiary amine can trap carbocations (like trityl or t-butyl cations) released from
other protecting groups.

e Scavengers: Increase the scavenger load (TIS or EDT) if the peptide contains sensitive
residues (Trp, Cys).[1]

Troubleshooting: The "Basic" Problem
If you observe low yields or truncated sequences after the coupling of this residue:

o Cause: The side chain tertiary amine may be acting as a base during subsequent
deprotection steps, altering the kinetics.[1]
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» Solution: Wash the resin with a weak acid solution (e.g., 1% HOBt in DMF) after the coupling
step to ensure the side chain remains protonated before proceeding to the next Fmoc

removal.

Part 4: Functional Utility in Drug Design

This residue is a "functional switch."[1] Its utility is best visualized through its ionization states
relative to cellular compartments.[1]

Visualization: pH-Dependent Mechanism
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Figure 2: pH-Triggered Activation Mechanism for Drug Delivery
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[4] Key Applications:

o Charge-Reversal Peptides: Peptides that are neutral/anionic in the blood (long circulation)
but become cationic in the tumor microenvironment (slightly acidic) to trigger uptake.

» Solubility Enhancement: Replacing hydrophobic Leucine/Valine residues with 3-
(diethylamino)-alanine increases aqueous solubility without introducing a permanent charge
that might hinder membrane permeability.

Part 5: Analytical Characterization (QC)[1]

To ensure scientific integrity, the synthesized amino acid must be validated using the following
parameters.

Table 2: Quality Control Specifications

Expected Signal /
Method . Purpose
Observation

Triplet at ~1.0 ppm (6H,

methyls); Quartet at ~2.6 ppm Confirms the integrity of the
1H NMR (D20/DMSO0) Yie): Q _ PP _ ) ) J ty.

(4H, methylenes); Multiplet at diethylamino side chain.

~2.9 ppm (beta-H).

Verifies molecular weight and

ESI-MS peak matching calculated absence of protecting group
mass. loss.

Critical: Ensures no
) Single peak on Chiralpak AD-H  racemization occurred during
Chiral HPLC _ . "
or equivalent column. the Michael addition (target

>99% ee).

S ] ] Confirms complete coupling to
) Negative (if checking coupling ] )
Kaiser Test - ] the N-terminus of the growing
efficiency on resin).[1][5] hai
chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Part 1: Chemical Architecture & Physicochemical
Profile[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3282651/docs#part-1-chemical-architecture-
physicochemical-profile-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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